molecular formula C14H18N4OS2 B2510792 4-(5-methyl-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide CAS No. 1396679-96-1

4-(5-methyl-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide

Cat. No.: B2510792
CAS No.: 1396679-96-1
M. Wt: 322.45
InChI Key: IJAWXNMJCZEYAY-UHFFFAOYSA-N
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Description

4-(5-methyl-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C14H18N4OS2 and its molecular weight is 322.45. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Potential of Heterocyclic Compounds

Heterocyclic compounds, especially those containing thiadiazole and thiophene groups, are known for their broad pharmacological potential. For instance, 1,3,4-thiadiazole-based compounds are recognized for their antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. The inclusion of thiophene enhances the compound's ability to interact with various biological targets, suggesting that "4-(5-methyl-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide" could be investigated for these activities (Lelyukh, 2019).

Role in Central Nervous System (CNS) Research

Functional chemical groups within heterocyclic compounds, such as nitrogen (N), sulfur (S), and the structural motifs found in the queried compound, are integral in synthesizing compounds with CNS activity. Such compounds can span a range of effects from depression to euphoria and convulsion, suggesting potential applications in CNS disorder research (Saganuwan, 2017).

Potential in Drug Design and Molecular Interaction Studies

The structural components, such as the thiadiazole and thiophene groups, are key in medicinal chemistry for drug design. They are involved in hydrogen bonding interactions with enzymes and receptors, indicating that compounds like "this compound" could serve as a basis for rational drug design and studying molecular interactions within biological systems (Issar & Kakkar, 2013).

Implications in Antitubercular Activity

Compounds incorporating thiadiazole and piperidine motifs have been reviewed for their antitubercular activity, highlighting the potential of such molecules in combating tuberculosis, especially in the context of multidrug-resistant and extensively drug-resistant strains (Asif, 2014).

Application in Optoelectronic Materials

Interestingly, heterocyclic compounds, including those with thiophene units, have found applications beyond pharmacology, such as in the development of optoelectronic materials. This suggests a possible avenue for exploring the applications of "this compound" in materials science, particularly in creating novel luminescent materials and organic light-emitting diodes (Lipunova et al., 2018).

Properties

IUPAC Name

4-(5-methyl-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS2/c1-10-16-17-13(21-10)11-4-6-18(7-5-11)14(19)15-9-12-3-2-8-20-12/h2-3,8,11H,4-7,9H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJAWXNMJCZEYAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCN(CC2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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